molecular formula C10H12Cl2N2O B6601674 2,4-dichloro-6-(cyclopentylmethoxy)pyrimidine CAS No. 1873058-83-3

2,4-dichloro-6-(cyclopentylmethoxy)pyrimidine

Cat. No.: B6601674
CAS No.: 1873058-83-3
M. Wt: 247.12 g/mol
InChI Key: HKPHMCKVTUENJA-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(cyclopentylmethoxy)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclopentylmethoxy group at position 6. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6-(cyclopentylmethoxy)pyrimidine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the cyclopentylmethoxy group. One common method involves the reaction of 2,4-dichloropyrimidine with cyclopentylmethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-(cyclopentylmethoxy)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-6-(cyclopentylmethoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-(cyclopentylmethoxy)pyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. For example, pyrimidine derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This can lead to the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-fluoropyrimidine
  • 2,4-Dichloro-6-phenoxypyrimidine

Comparison:

2,4-Dichloro-6-(cyclopentylmethoxy)pyrimidine stands out due to its unique substitution pattern, which imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

2,4-dichloro-6-(cyclopentylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2O/c11-8-5-9(14-10(12)13-8)15-6-7-3-1-2-4-7/h5,7H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPHMCKVTUENJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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